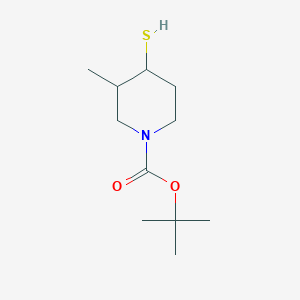
4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester is an organic compound with the molecular formula C11H21NO2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a mercapto group (–SH) and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 3-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The mercapto group can be introduced through a nucleophilic substitution reaction using thiol reagents.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The mercapto group (–SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form corresponding thiols or amines.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Thiols, amines, and alcohols.
Major Products:
Disulfides: Formed through oxidation of the mercapto group.
Thiols: Resulting from reduction reactions.
Amides and Esters: Formed through substitution reactions involving the ester group.
Scientific Research Applications
4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting enzyme activity and signaling pathways. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can interact with biological targets.
Comparison with Similar Compounds
- 4-(Methylaminomethyl)-1-piperidinecarboxylic acid tert-butyl ester
- tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate
- N-Boc-4-piperidinecarboxylic acid methyl ester
Comparison: 4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the mercapto group, which imparts distinct reactivity compared to similar compounds. The combination of the piperidine ring, mercapto group, and tert-butyl ester makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
Molecular Formula |
C11H21NO2S |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
tert-butyl 3-methyl-4-sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO2S/c1-8-7-12(6-5-9(8)15)10(13)14-11(2,3)4/h8-9,15H,5-7H2,1-4H3 |
InChI Key |
JUGWHHKIXZGOAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1S)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


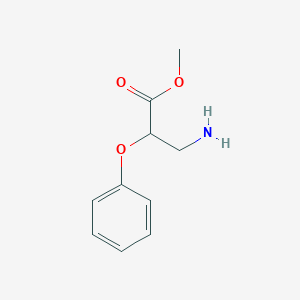
![3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13318706.png)

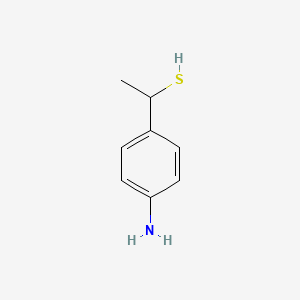



![{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13318736.png)
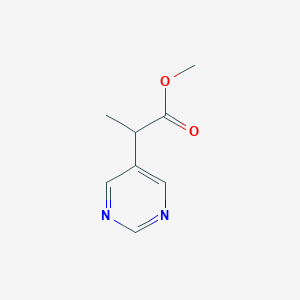
![4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol](/img/structure/B13318745.png)
![6-Chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13318758.png)
![3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13318766.png)
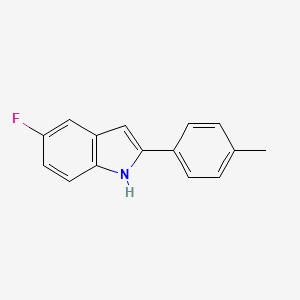
![1-[(1-Methylcyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13318774.png)
